molecular formula C9H11FO2 B14023973 (2-Fluoro-4-methoxy-5-methylphenyl)methanol

(2-Fluoro-4-methoxy-5-methylphenyl)methanol

Cat. No.: B14023973
M. Wt: 170.18 g/mol
InChI Key: KEYCOAGTSVGDDS-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxy-5-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenol, where the phenyl ring is substituted with a fluorine atom at the second position, a methoxy group at the fourth position, and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxy-5-methylphenyl)methanol typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the starting material. The key steps include:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring are substituted with methoxy and methyl groups using appropriate nucleophiles under controlled conditions.

    Reduction: The nitrile group is reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methoxy-5-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like LiAlH4.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: (2-Fluoro-4-methoxy-5-methylphenyl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-4-methoxy-5-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The methoxy and methyl groups contribute to the compound’s lipophilicity, affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-6-methoxy-4-methylphenyl)methanol
  • (2-Fluoro-5-methoxy-4-methylphenyl)methanol
  • (2-Fluoro-4-(methoxymethyl)-5-methylphenyl)methanol

Uniqueness

(2-Fluoro-4-methoxy-5-methylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the second position significantly influences its reactivity and interaction with other molecules compared to its analogs.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

(2-fluoro-4-methoxy-5-methylphenyl)methanol

InChI

InChI=1S/C9H11FO2/c1-6-3-7(5-11)8(10)4-9(6)12-2/h3-4,11H,5H2,1-2H3

InChI Key

KEYCOAGTSVGDDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)F)CO

Origin of Product

United States

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